molecular formula C10H10BrClN4 B1400444 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1192711-67-3

5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B1400444
M. Wt: 301.57 g/mol
InChI Key: OZRNLVZXXASLOP-UHFFFAOYSA-N
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Description

“5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are an important class of N-heterocycles that have played a significant role in medicinal chemistry . They are present in diverse naturally occurring products and synthesized bioactive compounds, most of which exhibit valuable bioactivities .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported through a green and simple Cu-catalyzed method . This method involves the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key intermediate from 5-bromo-2,4-dichloropyrimidine through two routes in four steps and five steps, respectively .


Molecular Structure Analysis

The molecular structure of “5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core . This core is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” include selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine to afford 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine . This is followed by a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne to yield the desired product .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored the synthesis of related pyrrolo[2,3-d]pyrimidin derivatives, such as the synthesis of 2a and 2b derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine through nucleobase anion alkylation. This synthesis process is crucial for creating structurally related compounds for further study and potential applications (Asaftei et al., 2009).
  • Crystallographic Analysis : X-Ray analyses of synthesized compounds provide insights into their structural properties, which is vital for understanding their potential interactions and reactivity in various applications (Asaftei et al., 2009).

Antimicrobial Activity

  • Novel Derivatives and Antimicrobial Evaluation : Studies have synthesized novel derivatives of pyrrolo[2,3-d]pyrimidin-4-amine and evaluated their in vitro antibacterial and antifungal activities. This research is significant in the development of new antimicrobial agents (Ranganatha et al., 2018).

EGFR (ErbB1) Tyrosine Kinase Inhibitory Activity

  • Potential in Cancer Research : A series of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines, which are structurally related to the specified compound, have been synthesized and tested for their in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity. This research has implications for the development of new cancer treatments (Kaspersen et al., 2011).

Future Directions

The future directions for “5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their potential medicinal applications. Given their significant role in medicinal chemistry , these compounds could be further studied for their bioactivities and potential use in the development of new drugs.

properties

IUPAC Name

5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN4/c11-6-4-13-8-7(6)9(16-10(12)15-8)14-5-2-1-3-5/h4-5H,1-3H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRNLVZXXASLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC(=NC3=C2C(=CN3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (142 mg, 0.530 mmol), cyclobutylamine (0.090 mL, 1.06 mmol) and TEA (0.150 mL, 1.08 mmol) in nBuOH (6 mL) was stirred at 70° C. for 18 h. CH2Cl2 and H2O were added. The organic phase was separated, washed with 5% NaHCO3, then with 1N HCl, dried over Na2SO4, concentrated in vacuo to give 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (154 mg).
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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